molecular formula C11H18O8 B034352 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose CAS No. 19870-31-6

6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose

Cat. No. B034352
CAS RN: 19870-31-6
M. Wt: 278.26 g/mol
InChI Key: NABVFHUVYXEKSQ-ZBGLXGBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, also known as HMBG, is a naturally occurring molecule found in various plant sources. It belongs to the class of compounds known as glucosides, which are composed of a sugar molecule attached to a non-sugar molecule. HMBG has been the subject of scientific research due to its potential therapeutic applications in various fields.

Scientific Research Applications

Insecticidal Activity Precursor

6-Tuliposide A, a compound closely related to 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, was isolated from Spiraea thunbergii leaves. This compound is a precursor to tulipalin A, an insecticidal compound. Thus, it plays a significant role in the plant's defense mechanism against insects (Kim et al., 1999).

Synthesis of Methylene Bridged C-Disaccharides

In a study on the synthesis of methylene bridged C-disaccharides, 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose analogs were utilized. These compounds were important in the formation of C-C bond between reactants, leading to novel molecular structures (Giese et al., 1988).

Antagonistic Effects on Endotoxin

A compound structurally similar to 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, E5564, was studied for its antagonistic effects on endotoxins. This research highlights the potential therapeutic applications of these glucopyranose derivatives in managing endotoxin-related diseases (Mullarkey et al., 2003).

Application in Cigarette Smoke Modification

Research involving the synthesis and pyrolysis of 6-O-Acetyl-2, 3, 4-tri-O-isovaleryl-α-D-Glucopyranose, a derivative of 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, showed that it can release isovaleric acid into cigarette smoke, indicating its potential use in modifying cigarette smoke properties (Saijing et al., 2012).

properties

CAS RN

19870-31-6

Product Name

6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose

Molecular Formula

C11H18O8

Molecular Weight

278.26 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-hydroxy-2-methylidenebutanoate

InChI

InChI=1S/C11H18O8/c1-5(2-3-12)10(16)18-4-6-7(13)8(14)9(15)11(17)19-6/h6-9,11-15,17H,1-4H2/t6-,7-,8+,9-,11-/m1/s1

InChI Key

NABVFHUVYXEKSQ-ZBGLXGBJSA-N

Isomeric SMILES

C=C(CCO)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O

SMILES

C=C(CCO)C(=O)OCC1C(C(C(C(O1)O)O)O)O

Canonical SMILES

C=C(CCO)C(=O)OCC1C(C(C(C(O1)O)O)O)O

synonyms

6-(4-hydroxy-2-methylenebutyryl)-D-glucopyranose
6-tuliposide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose
Reactant of Route 2
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose
Reactant of Route 3
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose
Reactant of Route 4
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose
Reactant of Route 5
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose
Reactant of Route 6
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose

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